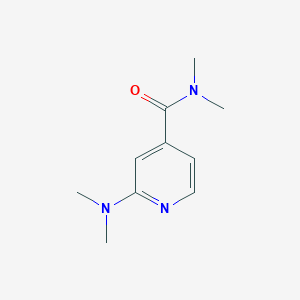![molecular formula C12H9F2N B1390697 3-[Difluoro(phenyl)methyl]pyridine CAS No. 1204296-11-6](/img/structure/B1390697.png)
3-[Difluoro(phenyl)methyl]pyridine
Vue d'ensemble
Description
“3-[Difluoro(phenyl)methyl]pyridine” is a type of pyridine compound. Pyridines are important structural motifs found in numerous bioactive molecules . The introduction of various functional groups to pyridine can improve the biological activities and physical properties of pyridine analogs .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been described .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis of Derivatives : Compounds similar to 3-[Difluoro(phenyl)methyl]pyridine are synthesized for various applications. For instance, the synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives involves a multi-step process, highlighting the complexity and potential of creating varied structures for different applications (Bradiaková et al., 2009).
Pharmaceutical Research
- Development of Antagonists : In pharmaceutical research, compounds structurally related to this compound are used in developing receptor antagonists. For example, a compound demonstrated potent and selective antagonistic activity on metabotropic glutamate subtype 5 receptors, showing its potential in developing anxiety treatments (Cosford et al., 2003).
Material Science and Optoelectronics
- Organic Light-Emitting Diodes (OLEDs) : Research in material science utilizes these compounds in the development of OLEDs. Studies on Ir(III) complexes with (2,4-difluoro)phenylpyridine as a component revealed their application in creating efficient OLED devices due to their favorable electronic structures and phosphorescence properties (Li et al., 2009).
Catalysis and Chemical Reactions
- Catalytic Applications : In the field of catalysis, compounds like this compound are used for selective chemical reactions. For example, the Pd-catalyzed C3-selective arylation of pyridines with phenyl tosylates is an important reaction in organic synthesis, showing the versatility of these compounds in facilitating specific chemical transformations (Dai et al., 2013).
Photophysical Studies
- Photophysical Analysis : Research into the photophysical and electrochemical properties of compounds related to this compound is significant for understanding their potential in various applications, particularly in optoelectronic devices (Dedeian et al., 2005).
Propriétés
IUPAC Name |
3-[difluoro(phenyl)methyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N/c13-12(14,10-5-2-1-3-6-10)11-7-4-8-15-9-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHFBLACMWGZPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CN=CC=C2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















